molecular formula C16H21N B12002013 (2Z)-1,3,3-Trimethyl-N-phenylbicyclo[2.2.1]heptan-2-imine CAS No. 89929-53-3

(2Z)-1,3,3-Trimethyl-N-phenylbicyclo[2.2.1]heptan-2-imine

Cat. No.: B12002013
CAS No.: 89929-53-3
M. Wt: 227.34 g/mol
InChI Key: MBRXZNOLPYJSPA-UHFFFAOYSA-N
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Description

(2Z)-1,3,3-Trimethyl-N-phenylbicyclo[221]heptan-2-imine is a bicyclic compound with a unique structure that includes a phenyl group and an imine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-1,3,3-Trimethyl-N-phenylbicyclo[2.2.1]heptan-2-imine typically involves the reaction of a bicyclic ketone with aniline under specific conditions. One common method is the condensation reaction between 1,3,3-trimethylbicyclo[2.2.1]heptan-2-one and aniline in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation.

Chemical Reactions Analysis

Types of Reactions

(2Z)-1,3,3-Trimethyl-N-phenylbicyclo[2.2.1]heptan-2-imine undergoes various chemical reactions, including:

    Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.

    Reduction: The imine can be reduced to form the corresponding amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of oxime or nitrile derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2Z)-1,3,3-Trimethyl-N-phenylbicyclo[2.2.1]heptan-2-imine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (2Z)-1,3,3-Trimethyl-N-phenylbicyclo[2.2.1]heptan-2-imine involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. Additionally, the phenyl group can engage in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one: A precursor in the synthesis of the target compound.

    N-Phenylbicyclo[2.2.1]heptan-2-imine: A structurally similar compound with different substituents.

Uniqueness

(2Z)-1,3,3-Trimethyl-N-phenylbicyclo[2.2.1]heptan-2-imine is unique due to its specific combination of a bicyclic structure, imine functional group, and phenyl substituent. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

89929-53-3

Molecular Formula

C16H21N

Molecular Weight

227.34 g/mol

IUPAC Name

1,3,3-trimethyl-N-phenylbicyclo[2.2.1]heptan-2-imine

InChI

InChI=1S/C16H21N/c1-15(2)12-9-10-16(3,11-12)14(15)17-13-7-5-4-6-8-13/h4-8,12H,9-11H2,1-3H3

InChI Key

MBRXZNOLPYJSPA-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC(C2)(C1=NC3=CC=CC=C3)C)C

Origin of Product

United States

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